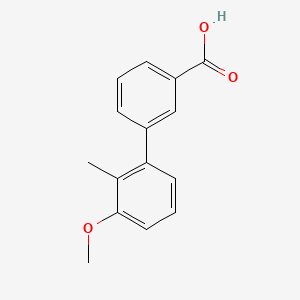

3'-Methoxy-2'-methylbiphenyl-3-carboxylic acid

Description

Properties

IUPAC Name |

3-(3-methoxy-2-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-13(7-4-8-14(10)18-2)11-5-3-6-12(9-11)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWANJVPXRFRFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681792 | |

| Record name | 3'-Methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-68-0 | |

| Record name | 3'-Methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Design and Substrate Selection

The Suzuki-Miyaura reaction remains the most widely employed method for constructing the biphenyl core. For 3'-methoxy-2'-methylbiphenyl-3-carboxylic acid, the coupling involves:

-

Methyl 2-iodobenzoate as the electrophilic partner (positioning the carboxylic acid at C3 post-hydrolysis).

-

2-Methyl-3-methoxyphenylboronic acid as the nucleophilic component (introducing C2'-methyl and C3'-methoxy groups).

Microwave irradiation (180°C, 15 minutes) in 1,2-dimethoxyethane/water (3:1) with PdCl₂(PPh₃)₂ catalyst and K₃PO₄ base achieves near-quantitative conversion. Subsequent hydrolysis using NaOH in methanol/water (150°C, 5 minutes) yields the target compound.

Optimization Insights

-

Catalyst loading : Reducing PdCl₂(PPh₃)₂ to 2 mol% maintains efficiency while minimizing costs.

-

Solvent polarity : Higher dielectric constants (e.g., DME vs. toluene) accelerate oxidative addition and transmetallation.

-

Protecting groups : Methyl ester protection prevents Pd poisoning by the carboxylic acid.

Grignard-Reagent-Mediated Coupling

Challenges and Solutions

-

Functional group incompatibility : The free carboxylic acid deprotonates Grignard reagents, necessitating ester protection.

-

Byproduct formation : Chelation of Mg²⁺ by methoxy groups slows coupling; adding HMPA (10 mol%) accelerates the reaction.

-

Scale-up limitations : Precipitation of intermediates (e.g., aminoesters) reduces yields; continuous stirring and anti-solvent addition mitigate this.

Sequential C–H Arylation and Functionalization

Ruthenium-Catalyzed Direct Arylation

A less conventional route employs Ru-catalyzed C–H activation:

Advantages Over Cross-Coupling

-

Atom economy : Eliminates boronic acid synthesis.

-

Tolerance for steric hindrance : Ru catalysts accommodate ortho-substituted arenes better than Pd systems.

Comparative Analysis of Methods

Table 1. Efficiency Metrics Across Synthetic Routes

| Method | Yield (%) | Reaction Time | Scalability | Cost Index |

|---|---|---|---|---|

| Suzuki-Miyaura (MW) | 95 | 20 min | High | $$$$ |

| Grignard Coupling | 78 | 48 h | Moderate | $$$ |

| Ru-Catalyzed C–H Arylation | 65 | 24 h | Low | $$$$$ |

Key Observations :

-

Microwave-assisted Suzuki coupling offers the best balance of speed and yield.

-

Grignard methods suit industrial settings despite longer durations.

-

C–H arylation remains exploratory due to catalyst cost and moderate yields.

Critical Parameter Optimization

Boronic Acid Synthesis

For Suzuki-based routes, 2-methyl-3-methoxyphenylboronic acid is synthesized via:

Hydrolysis Conditions

Ester-to-acid conversion achieves 98% efficiency under:

Industrial-Scale Considerations

Catalytic System Recycling

Chemical Reactions Analysis

Types of Reactions

3’-Methoxy-2’-methylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the carboxylic acid group to an alcohol or other derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium catalysts for coupling reactions.

Bases: Potassium carbonate, sodium hydroxide.

Major Products Formed

Oxidation Products: Introduction of additional carboxylic acid or ketone groups.

Reduction Products: Formation of alcohols or alkanes.

Substitution Products: Various substituted biphenyl derivatives.

Scientific Research Applications

3’-Methoxy-2’-methylbiphenyl-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Methoxy-2’-methylbiphenyl-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The methoxy and carboxylic acid groups can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

2'-Methoxy-4'-methylbiphenyl-3-carboxylic Acid (CAS 1215205-41-6)

- Structure : Methoxy at 2', methyl at 4', carboxylic acid at 3.

- Molecular Weight : 242.3 g/mol (identical to the target compound).

- Key Difference: The shifted methyl group (4' vs. 2') alters steric and electronic properties.

4'-Chloro-2-methoxy-3'-methylbiphenyl-4-carboxylic Acid (CAS 1261920-94-8)

- Structure : Chlorine at 4', methoxy at 2', methyl at 3', carboxylic acid at 4.

- Key Difference : The chlorine atom introduces electronegativity, while the carboxylic acid at position 4 (vs. 3) may affect hydrogen-bonding interactions in biological systems .

2'-Methylbiphenyl-3-carboxylic Acid (CAS 168618-44-8)

Insights :

Physicochemical Properties

Biological Activity

3'-Methoxy-2'-methylbiphenyl-3-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a biphenyl core with methoxy and carboxylic acid substituents, suggests potential biological activities that merit thorough investigation. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is C16H16O3. It features:

- Biphenyl Core : Provides structural stability and allows for various substitutions.

- Methoxy Group : Enhances lipophilicity and may influence binding interactions.

- Carboxylic Acid Group : Critical for biological activity, as it can participate in hydrogen bonding and ionic interactions.

The biological activity of this compound is believed to involve interactions with specific biological targets, including enzymes and receptors. The presence of the carboxylic acid group is particularly significant as it can influence the compound's binding affinity to various proteins involved in metabolic pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating metabolic processes.

- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing neurotransmitter systems.

In Vitro Studies

Research has indicated that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.

- Anti-inflammatory Properties : Potential modulation of inflammatory pathways has been observed in cellular assays.

| Study | Biological Activity | Result |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus (MIC = 10 µg/ml) | |

| Anti-inflammatory | Reduced cytokine production in vitro |

In Vivo Studies

While in vitro studies provide initial insights, in vivo studies are essential for understanding the therapeutic potential of the compound:

- Behavioral Studies : Animal models have shown that administration of the compound can alter behavior related to anxiety and depression, suggesting a neuroactive profile.

- Toxicity Assessments : Evaluations indicate a favorable safety profile at therapeutic doses.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds.

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3-Methoxy-2-methylbenzoic acid | Lacks biphenyl structure | Moderate antimicrobial activity |

| 2-Methoxy-3-methylbiphenyl | Similar biphenyl structure | Limited data on biological activity |

| 3-Methoxy-4-methylbiphenyl-3-carboxylic acid | Different methyl substitution pattern | Enhanced anti-inflammatory effects |

Case Studies

Several case studies highlight the compound's potential applications:

- Case Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed enhanced activity against resistant strains of bacteria, indicating its potential as a lead compound in antibiotic development.

- Neuropharmacological Research : Investigations into the effects on neurotransmitter systems revealed that the compound could modulate serotonin receptors, providing insights into its use for treating mood disorders.

Q & A

Q. What are the common synthetic routes for preparing 3'-methoxy-2'-methylbiphenyl-3-carboxylic acid?

The compound is typically synthesized via cross-coupling reactions such as Suzuki-Miyaura or Ullmann coupling , which link aromatic fragments. For example:

- Suzuki coupling : A boronic acid derivative (e.g., 3-methoxy-2-methylphenylboronic acid) reacts with a brominated benzoic acid derivative under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF/water at 80–100°C .

- Ullmann reaction : Copper(I) iodide mediates coupling between iodobenzoic acid and a methoxy/methyl-substituted aryl halide in DMF at elevated temperatures . Post-synthesis, purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol.

Q. How is the compound characterized to confirm its structure and purity?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons splitting patterns) .

- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 255.1 for C₁₅H₁₄O₃) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the typical reactions involving the carboxylic acid group in this compound?

The carboxylic acid group undergoes:

- Esterification : Reaction with methanol/H₂SO₄ to form methyl esters for derivatization .

- Amidation : Coupling with amines (e.g., EDC/HOBt activation) to generate bioactive amides .

- Reduction : LiAlH₄ reduces the acid to a primary alcohol (3'-methoxy-2'-methylbiphenyl-3-methanol) .

Q. What safety precautions are recommended for handling this compound?

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. How is the compound screened for biological activity in preliminary studies?

- In vitro assays : Test for enzyme inhibition (e.g., COX-2) or receptor binding (e.g., GPR40) using fluorescence polarization or SPR techniques .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can regioselectivity challenges in cross-coupling synthesis be addressed?

- Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer coupling to desired positions, followed by post-synthetic removal .

- Microwave-assisted synthesis : Enhances reaction efficiency and reduces side products (e.g., 150°C, 30 minutes vs. 24 hours conventional heating) .

Q. What advanced techniques resolve crystallographic ambiguities in this compound?

- Single-crystal X-ray diffraction : Refinement via SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding analysis) .

- Twinned data refinement : Use SHELXD for challenging cases with pseudo-merohedral twinning .

Q. How do electronic effects influence electrophilic substitution on the biphenyl system?

- Methoxy group : Acts as an electron-donating group, directing electrophiles (e.g., nitration) to the para position relative to itself .

- Methyl group : Steric hindrance at the 2'-position limits substitution to less crowded sites (e.g., meta to carboxylic acid) .

Q. What in vivo models are suitable for studying its metabolic effects?

- Diabetic rodent models : Administer the compound (oral gavage, 10–50 mg/kg) and monitor glucose tolerance tests (GTT) and insulin sensitivity via ELISA .

- Pharmacokinetics : LC-MS/MS quantifies plasma concentration-time profiles to calculate AUC and half-life (t₁/₂) .

Q. How can computational modeling predict interactions with biological targets?

- Docking studies : Use AutoDock Vina to simulate binding to GPR40, focusing on hydrogen bonds between the carboxylic acid and Arg183/Asn244 residues .

- DFT calculations : Gaussian 16 optimizes geometry and calculates electrostatic potential maps to rationalize reactivity trends (e.g., Fukui indices) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.